molecular formula C43H59N3O13 B15342461 Rifamycin B dimethylethylhydrazide CAS No. 17607-48-6

Rifamycin B dimethylethylhydrazide

Cat. No.: B15342461
CAS No.: 17607-48-6
M. Wt: 825.9 g/mol
InChI Key: JJFRSXARWAFDCT-ZDOWLDHSSA-N
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Description

Rifamycin B dimethylethylhydrazide is a derivative of rifamycin B, which belongs to the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial activity, particularly against mycobacteria, making them crucial in the treatment of diseases such as tuberculosis and leprosy . This compound is synthesized to enhance the pharmacological properties of rifamycin B, aiming to improve its efficacy and reduce resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rifamycin B dimethylethylhydrazide typically involves the modification of rifamycin B through a series of chemical reactions. One common method starts with rifamycin B, which is reacted with dimethylethylhydrazine under controlled conditions to form the desired compound. The reaction conditions often include specific solvents, temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using the bacterium Amycolatopsis rifamycinica. The fermentation broth is then subjected to extraction and purification processes to isolate rifamycin B, which is subsequently modified to produce this compound . Continuous flow synthesis methods have also been explored to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Rifamycin B dimethylethylhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like dimethylethylhydrazine. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific modifications being made. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, each with distinct pharmacological properties .

Mechanism of Action

Rifamycin B dimethylethylhydrazide exerts its antibacterial effects by inhibiting bacterial RNA polymerase, thereby preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis, leading to bacterial cell death . The compound specifically targets the beta subunit of RNA polymerase, which is crucial for the enzyme’s function .

Properties

CAS No.

17607-48-6

Molecular Formula

C43H59N3O13

Molecular Weight

825.9 g/mol

IUPAC Name

[(9E,19E,21E)-27-[2-[dimethylamino(ethyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H59N3O13/c1-13-46(45(10)11)31(48)20-56-30-19-28-38(52)33-32(30)34-40(26(7)37(33)51)59-43(9,41(34)53)57-18-17-29(55-12)23(4)39(58-27(8)47)25(6)36(50)24(5)35(49)21(2)15-14-16-22(3)42(54)44-28/h14-19,21,23-25,29,35-36,39,49-52H,13,20H2,1-12H3,(H,44,54)/b15-14+,18-17+,22-16+

InChI Key

JJFRSXARWAFDCT-ZDOWLDHSSA-N

Isomeric SMILES

CCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O)N(C)C

Canonical SMILES

CCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O)N(C)C

Origin of Product

United States

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